molecular formula C16H20N2O6 B13084407 (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid

Cat. No.: B13084407
M. Wt: 336.34 g/mol
InChI Key: JAYMZFYKFCIQCK-IHVVCDCBSA-N
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Description

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID typically involves the protection of the amino group with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Deprotected amines: Formed from the removal of the Boc group.

Scientific Research Applications

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Similar structure but lacks the nitro group.

    (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID: Similar structure but has a methoxy group instead of a nitro group.

Uniqueness

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for studying specific chemical reactions and developing new applications .

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenyl)pent-4-enoic acid

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-13(14(19)20)6-4-5-11-7-9-12(10-8-11)18(22)23/h4-5,7-10,13H,6H2,1-3H3,(H,17,21)(H,19,20)/b5-4+/t13-/m0/s1

InChI Key

JAYMZFYKFCIQCK-IHVVCDCBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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